molecular formula C15H13NO3S B11505804 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid

2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B11505804
M. Wt: 287.3 g/mol
InChI Key: IERXIXDZRRSURT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid belongs to the class of benzoic acid derivatives characterized by sulfanyl and carbamoyl functional groups. Its systematic IUPAC name is derived through hierarchical substituent prioritization. The parent structure is benzoic acid (a benzene ring with a carboxylic acid group at position 2). The sulfanyl (-S-) group at position 2 connects to a methylene bridge (-CH2-), which is further bonded to a phenylcarbamoyl group (-NHC(O)Ph). This nomenclature aligns with IUPAC rules for polyfunctional compounds, where the principal functional group (carboxylic acid) dictates the suffix, and substituents are listed in alphabetical order.

Structurally, the molecule features a planar benzoic acid core with a thioether linkage (C-S-C) and an amide group. X-ray crystallography of analogous compounds, such as 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid, reveals a dihedral angle of approximately 75° between the benzene rings of the benzoic acid and carbamoyl groups, suggesting limited conjugation between these moieties. The molecular formula is C15H13NO3S , with a molecular weight of 287.33 g/mol .

Property Value Source
Molecular Formula C15H13NO3S
Molecular Weight (g/mol) 287.33
Key Functional Groups Carboxylic acid, thioether, amide

Historical Development of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid derivatives have played a pivotal role in organic synthesis since the 19th century. The introduction of sulfanyl groups into aromatic systems gained prominence in the early 20th century with advances in nucleophilic aromatic substitution. For instance, the synthesis of 2-((phenylthio)methyl)benzoic acid (PubChem CID 74337) demonstrated the utility of thioethers in stabilizing reactive intermediates.

The carbamoyl functional group emerged as a critical motif in medicinal chemistry during the 1950s, particularly in antitubercular and anticonvulsant agents. Combining sulfanyl and carbamoyl groups, as seen in 2-{[(phenylcarbamoyl)methyl]sulfanyl}benzoic acid, represents a convergence of these historical trends. Modern synthetic methods, such as coupling reactions using EDCl/HOBt, have enabled efficient production of such hybrids. A notable milestone was the 2025 report on 2-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)benzoic acid (CAS 329081-93-8), which showcased improved yields (>95%) via microwave-assisted synthesis.

Position Within Sulfanyl-Carbamoyl Functional Group Chemistry

This compound exemplifies the synergistic interplay between sulfanyl and carbamoyl functionalities. The sulfanyl group enhances lipophilicity (LogP ≈ 3.67 for analogues), facilitating membrane permeation, while the carbamoyl group provides hydrogen-bonding capacity (PSA ≈ 66.4 Ų), critical for target binding.

In comparison to simpler analogues:

  • 2-((Phenylthio)methyl)benzoic acid (CID 74337) lacks the carbamoyl group, resulting in reduced polarity (PSA 37.3 Ų vs. 66.4 Ų).
  • 2-[(Benzylsulfanyl)methyl]benzoic acid (CID 28914356) replaces the phenylcarbamoyl with a benzyl group, decreasing molecular weight by 29 g/mol but increasing LogP by 0.5 units.

The sulfanyl-carbamoyl combination enables unique reactivity, such as susceptibility to oxidative cleavage of the thioether bond while maintaining amide stability—a property exploited in prodrug designs. Recent studies on similar compounds, like methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate, highlight applications in kinase inhibition, underscoring the pharmacological relevance of this functional group pairing.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H13NO3S/c17-14(16-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

IERXIXDZRRSURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with an appropriate anilino derivative. One common method includes the use of 2-chloro-N-phenylacetamide as a starting material, which undergoes a nucleophilic substitution reaction with 2-mercaptobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or biological activity.

Example Reaction:
2-[(Phenylcarbamoyl)methyl]sulfanylbenzoic acid+R-OHH+or DCCCorresponding ester+H2O\text{2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{Corresponding ester} + \text{H}_2\text{O}

Conditions:

  • Catalyzed by protic acids (e.g., H2_2SO4_4) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

  • Yields depend on steric hindrance and alcohol reactivity .

Sulfonamide Bond Formation

The sulfanyl (-S-) group participates in nucleophilic substitution reactions, particularly with chlorosulfonyl intermediates.

Example Reaction (from analogous synthesis):
4-(Chlorosulfonyl)benzoic acid+Aminepyridine, CH2Cl2Sulfonamide derivative\text{4-(Chlorosulfonyl)benzoic acid} + \text{Amine} \xrightarrow{\text{pyridine, CH}_2\text{Cl}_2} \text{Sulfonamide derivative}

Reported Data:

ReagentConditionsYieldSource
4-Amino-2,6-difluorobenzoatePyridine, CH2_2Cl2_2, 20°C, 12h36%

This reaction highlights the compatibility of sulfanyl groups with nucleophilic substitution under mild conditions .

Decarboxylation

The benzoic acid group can undergo decarboxylation under thermal or basic conditions, forming a hydrocarbon derivative.

Mechanism:
2-[(Phenylcarbamoyl)methyl]sulfanylbenzoic acidΔ or baseCO2+2-[(Phenylcarbamoyl)methyl]sulfanylbenzene\text{2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid} \xrightarrow{\Delta \text{ or base}} \text{CO}_2 + \text{2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzene}

Key Factors:

  • Accelerated by copper catalysts or high temperatures.

  • Critical for synthesizing simplified analogs in structure-activity studies.

Oxidation and Reduction

  • Oxidation: The sulfanyl (-S-) linker oxidizes to sulfoxides or sulfones using H2_2O2_2 or m-CPBA (meta-chloroperbenzoic acid).

  • Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to a methylene group using LiAlH4_4.

Biochemical Interactions

The compound inhibits methionine aminopeptidase 2 (MetAP-2) via:

  • Hydrogen bonding between the benzoic acid group and enzyme active sites.

  • Hydrophobic interactions from the phenylcarbamoyl group.

Structural Influence on Reactivity:

Functional GroupRole in Reactivity
Benzoic acidParticipates in esterification/decarboxylation
Sulfanyl linkerSusceptible to oxidation/substitution
PhenylcarbamoylEnhances binding affinity via H-bonding

Stability and Solubility

  • Solubility: Highly soluble in DMSO (>10 mg/mL) but poorly soluble in aqueous buffers (pH-dependent) .

  • Stability: Degrades under strong acidic/basic conditions or prolonged UV exposure.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death. For instance, one study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Case Study : A specific derivative demonstrated an MIC of 5.08 µM against fungal strains comparable to fluconazole, indicating its potential as a new antifungal agent .

Anticancer Potential

The anticancer properties of 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid have been investigated through various studies focusing on its efficacy against different cancer cell lines.

  • In Vitro Studies : Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation. For example, one derivative exhibited an IC50 value of 4.12 µM against human colorectal carcinoma cells, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) .
  • Selectivity : The selectivity index for these compounds suggests a favorable profile for targeting cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Synthesis and Structural Modifications

The synthesis of 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid involves several chemical reactions that allow for the introduction of various substituents to enhance biological activity.

  • Synthetic Routes : Various synthetic pathways have been explored, including the use of coupling agents and specific reaction conditions that optimize yield and purity .
  • Structural Variations : Modifications at different positions on the aromatic rings or the introduction of halogen atoms have been shown to enhance both antimicrobial and anticancer activities .

Toxicological Studies

Understanding the safety profile of 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid is essential for its development as a therapeutic agent.

  • Toxicity Assessments : Preliminary toxicity studies indicate that some derivatives may cause skin irritation or other adverse effects at higher concentrations, necessitating further investigation into their safety profiles .

Future Directions in Research

The ongoing research into 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid suggests several avenues for future exploration:

  • Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics or anticancer drugs could enhance therapeutic efficacy and reduce resistance development.
  • In Vivo Studies : Further animal studies are required to evaluate pharmacokinetics, bioavailability, and overall therapeutic potential before clinical trials can be considered.
  • Novel Derivatives : Continued exploration of structural modifications may yield new compounds with improved potency and selectivity.

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioether group may play a crucial role in its binding affinity, while the anilino moiety can interact with aromatic residues in the target protein. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups in increase the acidity of the benzoic acid moiety, enhancing solubility in polar solvents. In contrast, methoxy (OCH₃) in is electron-donating, stabilizing the aromatic ring but reducing acidity. Chlorine atoms in contribute to lipophilicity and may improve membrane permeability, critical for CNS-targeting drugs.
  • Conversely, the rigid bicyclo[2.2.1]heptane group in may restrict conformational flexibility, affecting target selectivity.
  • Hydrogen Bonding Capacity :

    • Dual sulfamoyl groups in offer multiple H-bonding sites, favoring interactions with proteins but possibly reducing metabolic stability.

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The trifluoromethyl group in significantly increases LogP, favoring blood-brain barrier penetration.
    • Dichlorophenyl substitution in raises LogP to ~3.5 (estimated), compared to ~2.8 for the parent compound.
  • Solubility : Sulfamoyl groups in improve water solubility but may limit oral bioavailability due to high polarity.

Biological Activity

2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzoic acid moiety with a sulfanyl group and a phenylcarbamoyl substituent. The presence of these functional groups may influence its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that benzoic acid derivatives, including compounds similar to 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. The antioxidant activity is crucial in preventing cellular damage and has implications in aging and various diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzoic acid derivatives. These compounds have been shown to inhibit the growth of various bacterial and fungal strains. For instance, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid may also possess similar antimicrobial effects .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of benzoic acid derivatives have been evaluated in several cancer cell lines. In vitro studies reveal that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, research has shown that specific benzoic acid derivatives can significantly inhibit the proliferation of Hep-G2 liver cancer cells and A2058 melanoma cells .

Enzyme Inhibition

The biological activity of 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For instance, some studies suggest that similar compounds can inhibit enzymes such as dihydrofolate reductase (DHFR) and others involved in cell proliferation and survival pathways .

NF-κB Pathway Modulation

There is evidence suggesting that certain benzoic acid derivatives can modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune response. Compounds that enhance NF-κB activity could potentially be beneficial in treating inflammatory diseases .

Study 1: Antioxidant Evaluation

In a recent study, the antioxidant capacity of several benzoic acid derivatives was assessed using DPPH radical scavenging assays. The results indicated that some derivatives exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Control (Ascorbic Acid)85 ± 3
Compound A72 ± 5
Compound B68 ± 4
2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acidTBD

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on Hep-G2 and A2058 cell lines treated with varying concentrations of 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid.

Concentration (μM)Hep-G2 Cell Viability (%)A2058 Cell Viability (%)
0100100
1075 ± 570 ± 4
2550 ± 740 ± 6
50TBDTBD

Q & A

Q. What are the standard synthetic routes for 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptobenzoic acid with a phenylcarbamoylmethyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) may enhance reaction efficiency and purity . Optimizing solvent polarity (DMF vs. THF) and temperature (room temp vs. reflux) significantly affects yield, with DMF at 80°C reported to achieve >75% yield in related thioether syntheses .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key for confirming the phenylcarbamoyl and sulfanyl substituents. Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the sulfanyl-linked methyl group resonates at δ 3.5–4.0 ppm .
  • FT-IR: Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹) and amide (N-H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) confirm functional groups .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 316.3) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritancy .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Neutralize spills with inert adsorbents (e.g., vermiculite) .
  • Storage: Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .

Q. How can researchers ensure analytical purity, and which contaminants are common?

Methodological Answer:

  • HPLC: Use reversed-phase C18 columns with UV detection (λ = 254 nm). Mobile phases: Acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Common impurities include unreacted 2-mercaptobenzoic acid (retention time ~3.2 min) .
  • TLC: Silica gel plates (hexane:ethyl acetate, 1:1); Rf ~0.5 for the target compound.

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce byproducts like disulfide derivatives?

Methodological Answer:

  • Reducing Agents: Add catalytic TCEP (tris(2-carboxyethyl)phosphine) to suppress disulfide formation during thiol coupling .
  • Solvent Optimization: Use degassed solvents (e.g., N₂-purged DMF) to minimize oxidation. Lower reaction temperatures (40–60°C) with prolonged stirring (24–48 hrs) improve selectivity .

Q. What experimental designs are recommended for studying environmental fate and biodegradation?

Methodological Answer:

  • OECD 301D Closed Bottle Test: Assess aerobic biodegradation in aqueous systems (20–25°C, pH 7). Monitor dissolved oxygen and parent compound decay via LC-MS/MS over 28 days .
  • Soil Microcosms: Spike compound into loam soil (1 ppm) and analyze extraction recovery using QuEChERS followed by SPE purification .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

Methodological Answer:

  • Modify Substituents: Replace the phenylcarbamoyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility.
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2. Pharmacophore models highlight the sulfanyl-benzoic acid moiety as critical for activity .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR shifts)?

Methodological Answer:

  • Variable Temperature (VT) NMR: Detect dynamic processes (e.g., rotational isomerism) causing peak splitting. For example, sulfanyl-methyl groups may show temperature-dependent shifts .
  • Isotopic Labeling: Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for labile protons) .

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